molecular formula C7H14O3 B12577723 1,3-Cyclopentanediol, 5-(hydroxymethyl)-1-methyl-, (1S,3R,5R)-(9CI) CAS No. 524011-36-7

1,3-Cyclopentanediol, 5-(hydroxymethyl)-1-methyl-, (1S,3R,5R)-(9CI)

Katalognummer: B12577723
CAS-Nummer: 524011-36-7
Molekulargewicht: 146.18 g/mol
InChI-Schlüssel: BUVYIHTUFFQYOQ-QYNIQEEDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Cyclopentanediol, 5-(hydroxymethyl)-1-methyl-, (1S,3R,5R)-(9CI) is a chemical compound with a unique structure that includes a cyclopentane ring substituted with hydroxymethyl and methyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Cyclopentanediol, 5-(hydroxymethyl)-1-methyl-, (1S,3R,5R)-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Cyclopentanediol, 5-(hydroxymethyl)-1-methyl-, (1S,3R,5R)-(9CI) can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different alcohols or hydrocarbons.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can produce different alcohols or hydrocarbons.

Wissenschaftliche Forschungsanwendungen

1,3-Cyclopentanediol, 5-(hydroxymethyl)-1-methyl-, (1S,3R,5R)-(9CI) has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1,3-Cyclopentanediol, 5-(hydroxymethyl)-1-methyl-, (1S,3R,5R)-(9CI) involves its interaction with specific molecular targets and pathways. The hydroxymethyl and methyl groups play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to various biological effects, depending on the specific context and application.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 1,3-Cyclopentanediol, 5-(hydroxymethyl)-1-methyl-, (1S,3R,5R)-(9CI) include other cyclopentane derivatives with different substituents. Examples include:

  • 1,3-Cyclopentanediol, 5-[(acetyloxy)methyl]-4-methylene-, 1-acetate
  • 1,3-Cyclopentanediol, 5-[(acetyloxy)methyl]-4-methylene-

Uniqueness

The uniqueness of 1,3-Cyclopentanediol, 5-(hydroxymethyl)-1-methyl-, (1S,3R,5R)-(9CI) lies in its specific substitution pattern and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

524011-36-7

Molekularformel

C7H14O3

Molekulargewicht

146.18 g/mol

IUPAC-Name

(1S,3R,5R)-5-(hydroxymethyl)-1-methylcyclopentane-1,3-diol

InChI

InChI=1S/C7H14O3/c1-7(10)3-6(9)2-5(7)4-8/h5-6,8-10H,2-4H2,1H3/t5-,6-,7+/m1/s1

InChI-Schlüssel

BUVYIHTUFFQYOQ-QYNIQEEDSA-N

Isomerische SMILES

C[C@@]1(C[C@@H](C[C@@H]1CO)O)O

Kanonische SMILES

CC1(CC(CC1CO)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.